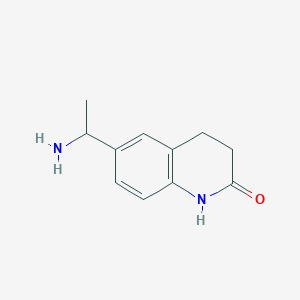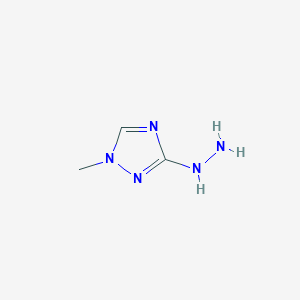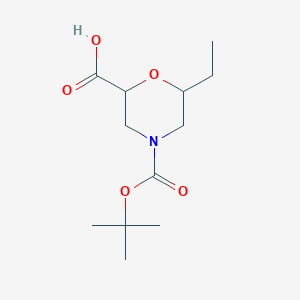
4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid is an organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the morpholine ring or the tert-butoxycarbonyl group.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trimethylsilyl iodide can be used for the deprotection of the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(tert-Butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine group for further chemical reactions . This property is particularly useful in peptide synthesis and the development of prodrugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butoxycarbonyl)phenylboronic acid: Similar in structure due to the presence of the tert-butoxycarbonyl group.
tert-Butoxycarbonyl derivatives of amino acids: These compounds also feature the tert-butoxycarbonyl group as a protecting group for amines.
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
6-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-5-8-6-13(7-9(17-8)10(14)15)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Clé InChI |
XCMJHIBOKJKBOF-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)
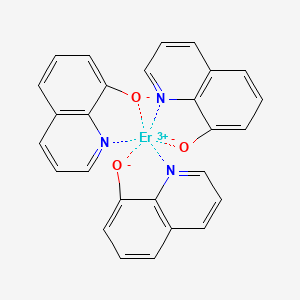
![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)


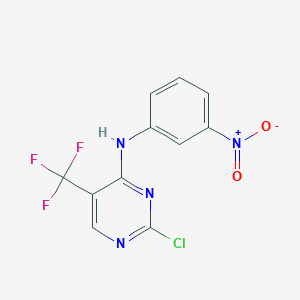
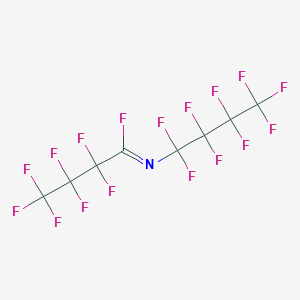
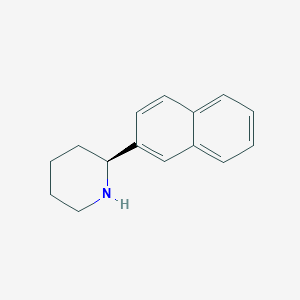
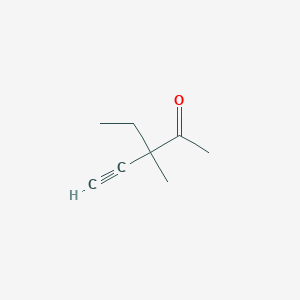
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
